molecular formula C15H11Br2NO2 B309415 N-(3-acetylphenyl)-2,5-dibromobenzamide

N-(3-acetylphenyl)-2,5-dibromobenzamide

Cat. No. B309415
M. Wt: 397.06 g/mol
InChI Key: HFWXLJDFGXPWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2,5-dibromobenzamide, also known as DAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DAB is a small molecule that belongs to the family of benzamides, and it has been widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,5-dibromobenzamide is not fully understood, but studies have shown that it can bind to certain receptors in the body, which can lead to various physiological effects. N-(3-acetylphenyl)-2,5-dibromobenzamide has been shown to bind to the sigma-1 receptor, which is a protein that plays a role in the immune response and the regulation of calcium signaling. N-(3-acetylphenyl)-2,5-dibromobenzamide has also been shown to bind to the dopamine transporter, which is a protein that plays a role in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2,5-dibromobenzamide has been shown to have various biochemical and physiological effects. In medicinal chemistry, N-(3-acetylphenyl)-2,5-dibromobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. N-(3-acetylphenyl)-2,5-dibromobenzamide has also been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body. In biochemistry, N-(3-acetylphenyl)-2,5-dibromobenzamide can be used to label proteins and DNA with fluorescent tags, which allows researchers to study the interactions between proteins and DNA in real-time. In pharmacology, N-(3-acetylphenyl)-2,5-dibromobenzamide has been shown to bind to certain receptors in the body, which can lead to various physiological effects, such as the regulation of dopamine levels in the brain.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-2,5-dibromobenzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has a high binding affinity for certain receptors in the body, which can lead to specific physiological effects. N-(3-acetylphenyl)-2,5-dibromobenzamide can also be used as a tool to study protein-protein and protein-DNA interactions in real-time.
However, there are also limitations to using N-(3-acetylphenyl)-2,5-dibromobenzamide in lab experiments. N-(3-acetylphenyl)-2,5-dibromobenzamide has a short half-life in the body, which can limit its efficacy as a drug target. N-(3-acetylphenyl)-2,5-dibromobenzamide can also have non-specific binding to other proteins in the body, which can lead to off-target effects. N-(3-acetylphenyl)-2,5-dibromobenzamide can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-2,5-dibromobenzamide. In medicinal chemistry, future research could focus on optimizing the structure of N-(3-acetylphenyl)-2,5-dibromobenzamide to improve its efficacy as an anti-cancer agent. In biochemistry, future research could focus on developing new techniques to study protein-protein and protein-DNA interactions using N-(3-acetylphenyl)-2,5-dibromobenzamide. In pharmacology, future research could focus on developing new drug delivery systems using N-(3-acetylphenyl)-2,5-dibromobenzamide to improve the efficacy and reduce side effects of drugs.
Conclusion:
In conclusion, N-(3-acetylphenyl)-2,5-dibromobenzamide, or N-(3-acetylphenyl)-2,5-dibromobenzamide, is a small molecule that has gained significant attention in the scientific community due to its potential applications in research. N-(3-acetylphenyl)-2,5-dibromobenzamide has been widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. N-(3-acetylphenyl)-2,5-dibromobenzamide has several advantages for lab experiments, such as its ease of synthesis and high binding affinity for certain receptors in the body. However, there are also limitations to using N-(3-acetylphenyl)-2,5-dibromobenzamide in lab experiments, such as its short half-life and potential toxicity at high concentrations. Future research on N-(3-acetylphenyl)-2,5-dibromobenzamide could focus on optimizing its structure, developing new techniques to study protein-protein and protein-DNA interactions, and developing new drug delivery systems.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-2,5-dibromobenzamide is a multi-step process that involves the reaction of 3-acetylphenol with 2,5-dibromobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(3-acetylphenyl)-2,5-dibromobenzamide. The chemical structure of N-(3-acetylphenyl)-2,5-dibromobenzamide is shown in Figure 1.

Scientific Research Applications

N-(3-acetylphenyl)-2,5-dibromobenzamide has been widely used in various fields of research due to its potential applications. In medicinal chemistry, N-(3-acetylphenyl)-2,5-dibromobenzamide has been studied for its potential as an anti-cancer agent. Studies have shown that N-(3-acetylphenyl)-2,5-dibromobenzamide can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. N-(3-acetylphenyl)-2,5-dibromobenzamide has also been studied for its potential as an anti-inflammatory agent. Studies have shown that N-(3-acetylphenyl)-2,5-dibromobenzamide can inhibit the production of inflammatory cytokines, which are proteins that play a role in the immune response.
In biochemistry, N-(3-acetylphenyl)-2,5-dibromobenzamide has been studied for its potential as a tool to study protein-protein interactions. N-(3-acetylphenyl)-2,5-dibromobenzamide can be used to label proteins with a fluorescent tag, which allows researchers to study the interactions between proteins in real-time. N-(3-acetylphenyl)-2,5-dibromobenzamide has also been studied for its potential as a tool to study protein-DNA interactions. N-(3-acetylphenyl)-2,5-dibromobenzamide can be used to label DNA with a fluorescent tag, which allows researchers to study the interactions between DNA and proteins in real-time.
In pharmacology, N-(3-acetylphenyl)-2,5-dibromobenzamide has been studied for its potential as a drug target. Studies have shown that N-(3-acetylphenyl)-2,5-dibromobenzamide can bind to certain receptors in the body, which can lead to various physiological effects. N-(3-acetylphenyl)-2,5-dibromobenzamide has also been studied for its potential as a drug delivery system. Studies have shown that N-(3-acetylphenyl)-2,5-dibromobenzamide can be used to deliver drugs to specific cells in the body, which can improve the efficacy of the drug and reduce side effects.

properties

Product Name

N-(3-acetylphenyl)-2,5-dibromobenzamide

Molecular Formula

C15H11Br2NO2

Molecular Weight

397.06 g/mol

IUPAC Name

N-(3-acetylphenyl)-2,5-dibromobenzamide

InChI

InChI=1S/C15H11Br2NO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-8-11(16)5-6-14(13)17/h2-8H,1H3,(H,18,20)

InChI Key

HFWXLJDFGXPWAU-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

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